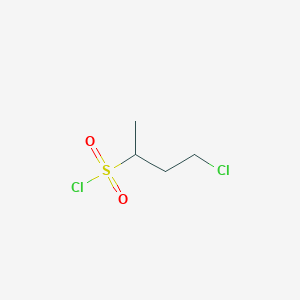
1-(3-Ethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)ethan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of an ethyl group attached to the benzene ring and a hydroxyl group attached to the ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethylphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-(3-ethylphenyl)ethanone. This method employs a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(3-Ethylphenyl)ethanone.
Reduction: 1-(3-Ethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the compound gains electrons, leading to the formation of a more reduced product . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
1-(4-Ethylphenyl)ethan-1-ol: Similar structure but with the ethyl group in the para position.
1-(3-Methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of an ethyl group.
1-(3-Propylphenyl)ethan-1-ol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-(3-Ethylphenyl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the benzene ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs .
Properties
IUPAC Name |
1-(3-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJOFFFRWMDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)methyl]-4-oxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B7906409.png)

![[Cyano(cyclohexyl)methyl]azanium;chloride](/img/structure/B7906424.png)

![3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906431.png)
![3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906447.png)






